5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-7-9-2-1-5-12(6-9)11-4-3-10(8-14)15-11/h3-4,8-9,13H,1-2,5-7H2 |
InChI Key |
PFFXYIPNZQFDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with 3-(hydroxymethyl)piperidine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 5-[3-(Carboxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde.
Reduction: Formation of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with structurally similar thiophene-2-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Table 1: Key Structural and Functional Differences
Critical Analysis of Limitations
- Data Gaps : The target compound lacks detailed experimental data (e.g., absorption spectra, bioactivity) compared to well-studied analogs like 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde .
- Structural Optimization : Replacing piperidine with pyrrolidine (e.g., 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde) could alter ring strain and hydrogen-bonding capacity, affecting solubility and target binding .
Biological Activity
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring linked to a hydroxymethyl-substituted piperidine moiety. Its molecular formula is with a molecular weight of approximately 225.31 g/mol. The presence of the hydroxymethyl group enhances solubility and reactivity, making it a versatile building block in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.31 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 1.53 |
Antimicrobial Activity
Research indicates that 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde exhibits notable antimicrobial properties . The compound's mechanism involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of thiophene compounds, including 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. The piperidine moiety is believed to enhance binding affinity to specific receptors involved in cancer progression.
Mechanism of Action
The compound may exert its anticancer effects through the following mechanisms:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibiting progression through the cell cycle phases.
- Inhibition of Tumor Growth : Disrupting signaling pathways critical for tumor survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde exhibited significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde, it is essential to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | Lacks hydroxymethyl group; potentially lower activity | Moderate antimicrobial properties |
| 5-(Dimethylamino)thiophene-2-carbaldehyde | Contains dimethylamino group; different profile | Higher cytotoxicity but less selectivity |
| 5-Nitrothiophene-2-carboxaldehyde | Contains nitro group; distinct reactivity | Limited antibacterial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
